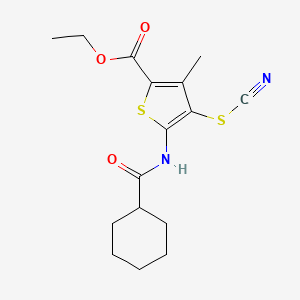

ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate

CAS No.: 681161-96-6

Cat. No.: VC11903634

Molecular Formula: C16H20N2O3S2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681161-96-6 |

|---|---|

| Molecular Formula | C16H20N2O3S2 |

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | ethyl 5-(cyclohexanecarbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C16H20N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19) |

| Standard InChI Key | ZXWOGUGJLKUOLQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)SC#N)C |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)SC#N)C |

Introduction

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a cyano group, and a cyclohexane moiety. Its molecular formula is C16H20N2O3S2, and it has a molecular weight of approximately 320.41 g/mol . This compound is of interest in scientific research due to its unique structural features and potential applications in various fields.

Synthesis Methods

The synthesis of ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. These methods require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Biological Activity and Potential Applications

Compounds with similar structures have been investigated for their potential in pharmacological contexts. Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate exhibits significant biological activity, making it a subject of interest for research in medicinal chemistry and organic chemistry.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential for drug development due to biological activity |

| Organic Chemistry | Versatility in synthetic reactions |

| Pharmacological Research | Investigated for therapeutic potential |

Comparison with Similar Compounds

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate shares structural similarities with other thiophene derivatives but is distinct due to its combination of functional groups.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate | Cyano and cyclohexanecarboxamido groups | Lacks cyanosulfanyl group |

| Ethyl 4-cyano-5-[[2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate | Complex pyridinyl and sulfanylacetyl groups | More complex structure with additional rings |

Research Findings and Future Directions

Interaction studies are crucial for understanding how ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate interacts with biological targets. Further research is needed to elucidate specific mechanisms of action through biological assays and computational modeling.

Availability and Purity

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate is available from certain suppliers with a purity of up to 90% . It is typically sold in small quantities, such as 1 mg packs, and is used primarily for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume